m-PEG3-Sulfone-PEG4-propargyl
Overview
Description
m-PEG3-Sulfone-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Mechanism of Action
Target of Action
m-PEG3-Sulfone-PEG4-propargyl is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction is part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the presence of copper ions . Additionally, the hydrophilic PEG spacer can enhance the compound’s solubility in aqueous environments , potentially influencing its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-Sulfone-PEG4-propargyl involves the reaction of polyethylene glycol (PEG) derivatives with sulfone and propargyl groups. The process typically includes the following steps:
PEGylation: PEG derivatives are functionalized with sulfone groups.
Propargylation: The sulfone-functionalized PEG is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG derivatives are functionalized with sulfone groups.
Propargylation in Bulk: The sulfone-functionalized PEG is reacted with propargyl bromide in large reactors under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
m-PEG3-Sulfone-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-bearing compounds or biomolecules, copper(I) catalysts.
Conditions: Typically performed in aqueous media at room temperature or slightly elevated temperatures.
Major Products
The major product formed from the CuAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications .
Scientific Research Applications
m-PEG3-Sulfone-PEG4-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to link biomolecules, enhancing their stability and solubility.
Medicine: Utilized in drug development, particularly in targeted therapies where selective protein degradation is required.
Industry: Applied in the development of advanced materials and nanotechnology, where precise molecular linkages are essential .
Comparison with Similar Compounds
Similar Compounds
m-PEG3-Sulfone-PEG4-azide: Similar structure but contains an azide group instead of a propargyl group.
m-PEG3-Sulfone-PEG4-amine: Contains an amine group, used in different types of bioconjugation reactions.
Uniqueness
m-PEG3-Sulfone-PEG4-propargyl is unique due to its ability to undergo CuAAC, forming stable triazole linkages. This property makes it highly valuable in applications requiring robust and specific molecular linkages, such as PROTAC synthesis and bioconjugation .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOCFVBQMWCPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175653 | |
Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-02-4 | |
Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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